molecular formula C4H5NO B15176558 2,3-Epoxy-2-methylpropiononitrile CAS No. 37447-61-3

2,3-Epoxy-2-methylpropiononitrile

Cat. No.: B15176558
CAS No.: 37447-61-3
M. Wt: 83.09 g/mol
InChI Key: LVEMNYRWPAJPPV-UHFFFAOYSA-N
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Description

2,3-Epoxy-2-methylpropiononitrile is an organic compound with the molecular formula C4H5NO. It is characterized by the presence of an epoxy group and a nitrile group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Epoxy-2-methylpropiononitrile can be synthesized through the reaction of 2-methylacrylonitrile with a peracid, such as m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxy group.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Epoxy-2-methylpropiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while nucleophilic substitution of the epoxy group can produce various functionalized compounds .

Scientific Research Applications

2,3-Epoxy-2-methylpropiononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2,3-Epoxy-2-methylpropiononitrile involves its reactivity due to the presence of the epoxy and nitrile groups. The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis. These reactive sites enable the compound to interact with different molecular targets and pathways, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Epoxy-2-methylpropiononitrile is unique due to its specific combination of an epoxy group and a nitrile group, along with the presence of a methyl group. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyloxirane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(2-5)3-6-4/h3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEMNYRWPAJPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958552
Record name 2-Methyloxirane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37447-61-3
Record name 2-Methyl-2-oxiranecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37447-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxy-2-methylpropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037447613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloxirane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxy-2-methylpropiononitrile
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